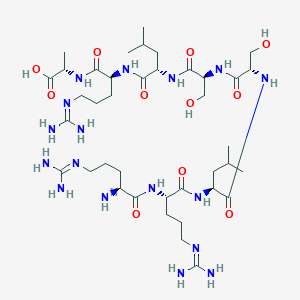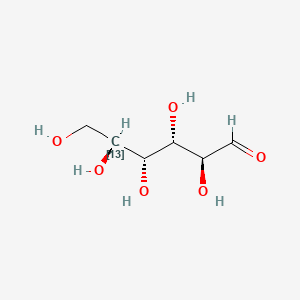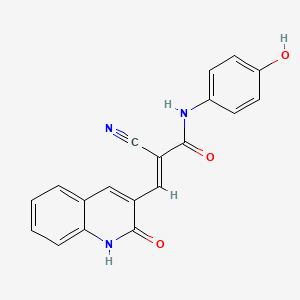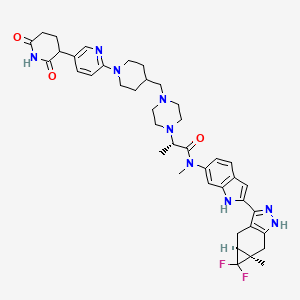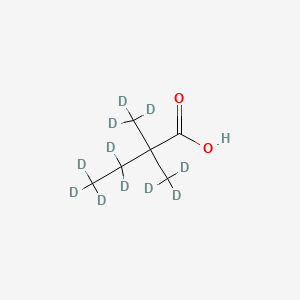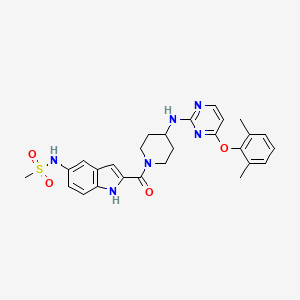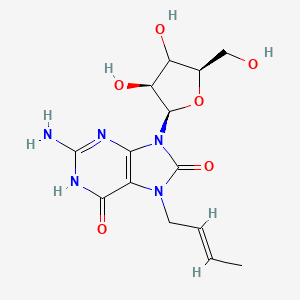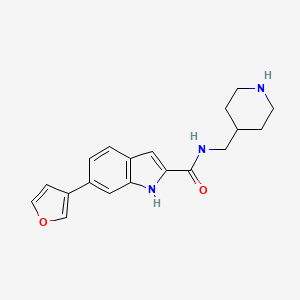
NS2B/NS3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2B/NS3-IN-3 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease found in flaviviruses such as dengue virus and zika virus. This protease plays a crucial role in the viral replication process and in evading the host’s innate immune response . The inhibition of NS2B/NS3 protease is considered a promising therapeutic strategy for treating infections caused by these viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
NS2B/NS3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
NS2B/NS3-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
NS2B/NS3-IN-3 exerts its effects by binding to the active site of the NS2B/NS3 protease, thereby inhibiting its enzymatic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The compound interacts with key amino acid residues in the protease, blocking its catalytic function and disrupting the viral life cycle .
Comparison with Similar Compounds
NS2B/NS3-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the NS2B/NS3 protease. Similar compounds include:
Naringin: A flavonoid with moderate inhibitory activity.
Hesperidin: Another flavonoid with antiviral properties.
Gossypol: A polyphenolic compound with broad-spectrum antiviral activity.
Maslinic Acid: A triterpenoid with potent inhibitory effects.
This compound stands out due to its optimized structure and enhanced binding affinity, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23) |
InChI Key |
WTTOXJPIYYZQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


